Pharmacological Activity Differential: UR-144 N-pentanoic Acid vs. UR-144 Parent Compound
UR-144 N-pentanoic acid exhibits no significant agonist activity at either CB1 or CB2 cannabinoid receptors, in direct contrast to its parent compound UR-144 which acts as a potent CB2 agonist [1]. This functional difference is critical for laboratories distinguishing between analytical reference standards and pharmacologically active research compounds.
| Evidence Dimension | CB2 receptor binding affinity and functional activity |
|---|---|
| Target Compound Data | UR-144 N-pentanoic acid: No significant activity at CB1 or CB2 receptors |
| Comparator Or Baseline | UR-144 parent: Ki = 1.8 nM at CB2 receptor; Ki = 150 nM at CB1 receptor; EC50 = 29-43 nM at CB2 |
| Quantified Difference | Parent compound shows high-affinity CB2 binding and potent agonism; metabolite shows no measurable receptor activity |
| Conditions | Radioligand binding assays using human recombinant cannabinoid receptors CB1 and CB2; functional cAMP assays |
Why This Matters
Laboratories must distinguish between pharmacologically active parent compounds and inactive metabolites to avoid erroneous interpretation of receptor pharmacology studies and to ensure proper material selection for analytical method development.
- [1] UR-144 N-pentanoic acid metabolite. Cayman Chemical Item No. 11773. Product technical datasheet via Bertin Bioreagent. CAS 1451369-33-7. View Source
